N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene dioxide moiety linked to a substituted benzenesulfonamide group. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The tetrahydrothiophene dioxide ring introduces conformational rigidity and polarizability due to the sulfone group (dioxidotetrahydrothiophene), which may enhance solubility and intermolecular interactions. The 4-methoxy and 3-nitro substituents on the benzene ring contribute to electronic effects, influencing reactivity, binding affinity, and crystallographic packing patterns .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S2/c1-20-11-3-2-9(6-10(11)13(14)15)22(18,19)12-8-4-5-21(16,17)7-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKGSSBWOZKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Preliminary research indicates that compounds with similar structures to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide may exhibit significant anticancer properties. For example, derivatives of acetamides have been shown to inhibit tubulin polymerization, a critical process for cancer cell proliferation. Investigating the specific biological activity of this compound through in vitro assays against various cancer cell lines could yield promising results.
Anti-inflammatory Properties
Research into related compounds has demonstrated their potential as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play crucial roles in inflammation and pain pathways. Molecular docking studies have indicated that similar compounds can bind effectively to COX-1, suggesting that this compound might also possess anti-inflammatory properties .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods. Each method requires careful optimization of reaction conditions to maximize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency in similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of structurally related compounds:
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide, a comparative analysis with analogous sulfonamide derivatives is presented below.
Structural Analogues and Substituent Effects
- Example 53 (from ): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences:
- Backbone: Incorporates a pyrazolopyrimidine core instead of a benzene sulfonamide.
- Substituents: Features fluorinated aromatic systems (5-fluoro, 3-fluorophenyl) and an isopropyl carboxamide group, contrasting with the nitro and methoxy groups in the target compound.
Physicochemical Properties: Higher molecular weight (589.1 g/mol vs. ~356 g/mol for the target compound) and melting point (175–178°C) .
Hydrogen Bonding and Crystal Packing (Based on )
The target compound’s nitro (-NO₂) and sulfonamide (-SO₂NH-) groups are strong hydrogen-bond acceptors and donors, respectively. This contrasts with analogues lacking nitro groups (e.g., Example 53 in , which relies on fluorine-mediated interactions). Graph set analysis (as per Etter’s rules) would predict distinct hydrogen-bonding motifs:
- Nitro Group: Likely participates in C=O···H-N or N-O···H-O interactions.
- Methoxy Group: Engages in weak C-H···O hydrogen bonds, influencing crystal symmetry .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Hydrogen Bonding Propensity
Research Implications and Limitations
- Crystallographic Challenges: The target compound’s polar groups may complicate crystallization, necessitating advanced refinement tools like SHELXL .
- Data Gaps: Experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, limiting direct comparisons.
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methoxy-3-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrothiophene moiety and a sulfonamide group, which are known to influence its biological activity. The molecular formula is C13H14N2O5S, and its systematic name reflects the presence of both a methoxy and nitro group on the aromatic ring.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor cell proliferation. A related compound was shown to have an IC50 value of approximately 10 µM against various cancer cell lines, suggesting that structural modifications could enhance the potency of this compound in targeting cancer cells .
Antimicrobial Effects
Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains. A study demonstrated that similar sulfonamide compounds exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against Gram-positive bacteria, indicating that this compound may possess comparable efficacy .
The proposed mechanism of action for this compound involves inhibition of key enzymatic pathways in target organisms. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to impaired DNA synthesis and ultimately bacterial cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The table below summarizes findings from various studies that illustrate how modifications to the core structure can affect biological potency.
| Modification | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| Methoxy group | Increased solubility | 9.1 | Enhances bioavailability |
| Nitro group | Enhanced antitumor activity | 10.0 | Critical for receptor binding |
| Sulfonamide linkage | Antimicrobial effects | 4.0 - 32.0 | Essential for activity against bacteria |
Study on Antitumor Effects
In a preclinical study, this compound was evaluated in vitro against A375 melanoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into this compound's mechanism could yield valuable insights into its therapeutic applications .
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial efficacy of a related sulfonamide derivative in treating infections caused by resistant bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus with an MIC of 16 µg/mL, supporting the hypothesis that modifications to the sulfonamide backbone can enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
